Crystal Structure and Stereochemical Profiling of 3-(Azetidin-3-yloxy)azepan-2-one: A Comprehensive Technical Guide
Crystal Structure and Stereochemical Profiling of 3-(Azetidin-3-yloxy)azepan-2-one: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery, the strategic incorporation of saturated nitrogen-containing heterocycles is paramount for optimizing pharmacokinetic profiles and exploring novel chemical space. 3-(Azetidin-3-yloxy)azepan-2-one represents a highly versatile, stereochemically rich building block. By coupling a flexible, seven-membered lactam (azepan-2-one) with a conformationally constrained four-membered heterocycle (azetidine) via an ether linkage, this molecule offers unique exit vectors for receptor binding. Azetidine motifs are increasingly utilized as bioisosteric replacements to enhance metabolic stability, hydrophilicity, and control conformational preferences[1].
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, self-validating framework for determining and analyzing the crystal structure and stereochemistry of 3-(Azetidin-3-yloxy)azepan-2-one.
Molecular Topology & Conformational Dynamics
Understanding the 3D topology of this compound requires dissecting its three primary structural components:
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The Azepan-2-one Core: Seven-membered lactams are highly flexible. Crystallographic studies of related azepan-2-one derivatives demonstrate that the ring typically adopts a chair or twist-chair conformation to minimize transannular steric strain and torsional eclipsing[2].
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The Azetidine Ring: Four-membered azetidine rings exhibit a low barrier to inversion, rapidly oscillating between planar and slightly puckered ("butterfly") conformations[3]. When substituted at the 3-position, the ring acts as a rigid spacer, projecting substituents at defined angles.
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The Ether Linkage: The C–O–C bonds connecting the two rings possess rotational degrees of freedom. However, steric hindrance from the adjacent carbonyl group on the lactam ring restricts the favored rotamers, locking the molecule into a predictable set of low-energy conformations.
Fig 1. Structural topology and conformational dependencies of the target molecule.
Stereochemical Architecture
A critical analysis of 3-(Azetidin-3-yloxy)azepan-2-one reveals exactly one stereocenter :
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Azepan-2-one C3 Position: The carbon adjacent to the lactam carbonyl is bonded to four distinct groups (C=O, CH2, H, and the ether oxygen). This constitutes a chiral center, allowing the molecule to exist as either the (R) or (S) enantiomer.
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Azetidine C3' Position: Despite being substituted, the C3' carbon of the azetidine ring is achiral . Because the two pathways around the ring back to the nitrogen atom (-CH2-NH-CH2-) are identical, the molecule possesses a local plane of symmetry through C3' and N1.
Determining the absolute configuration of the C3 stereocenter is essential, as enantiomers often exhibit drastically different pharmacological profiles.
Crystallographic Determination Protocol
Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard for unambiguously assigning both the 3D conformation and the absolute stereochemistry of small molecules[2]. To ensure a self-validating system, the protocol below relies on anomalous dispersion (Flack parameter) to confirm chirality.
Step-by-Step SC-XRD Methodology
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Crystal Growth (Vapor Diffusion): Dissolve 10-20 mg of the enantiopure compound in a minimum volume of a good solvent (e.g., dichloromethane). Place the vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane). Allow 3-7 days for slow vapor diffusion to yield diffraction-quality single crystals. Causality: Slow growth minimizes crystal lattice defects, ensuring high-resolution diffraction spots.
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Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα ( λ=0.71073 Å) or Cu Kα source. Cool the crystal to 100 K using a liquid nitrogen cryostream. Causality: Cryo-cooling reduces atomic thermal vibrations (ellipsoids), vastly improving the signal-to-noise ratio at high diffraction angles.
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Phase Problem Resolution: Solve the structure using Direct Methods (e.g., SHELXT). This mathematical approach estimates the initial electron density map without requiring heavy-atom derivatives.
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Structure Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
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Absolute Configuration Assignment: Calculate the Flack parameter . For a correctly assigned absolute structure, the Flack parameter should be near 0.0 (with a standard uncertainty < 0.1). A value near 1.0 indicates the inverted enantiomer has been modeled.
Fig 2. Step-by-step X-ray crystallography workflow for absolute stereochemical assignment.
Table 1: Representative Crystallographic Parameters for Azepan-2-one Derivatives
| Parameter | Typical Value Range | Scientific Significance |
| Crystal System | Monoclinic / Orthorhombic | Common for chiral organic molecules crystallizing in non-centrosymmetric space groups (e.g., P21 , P212121 ). |
| Lactam C-N Bond Length | 1.32 - 1.34 Å | Indicates significant partial double-bond character due to resonance, enforcing local planarity at the amide bond. |
| Azetidine Puckering Angle | 0° - 15° | Confirms the rapid dynamic equilibrium between planar and butterfly conformations in the solid state. |
| Flack Parameter | 0.00(3) | Mathematically validates the absolute (R) or (S) configuration at the C3 stereocenter. |
Stereochemical Validation via NMR Spectroscopy
While SC-XRD provides absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy is required to validate that the solid-state conformation persists in solution. We utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to map through-space proton proximities.
Step-by-Step NOESY Protocol
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Sample Preparation: Dissolve 5 mg of the compound in 600 µL of strictly anhydrous CDCl3 . Causality: Non-polar solvents prevent disruption of intramolecular hydrogen bonding, preserving the native solution-state rotamer.
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1D Acquisition: Acquire high-resolution 1H and 13C spectra to assign the C3-H (azepan-2-one) and C3'-H (azetidine) resonances.
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2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time ( τm ) of 300–500 ms. Causality: This specific mixing time allows sufficient cross-relaxation for small molecules (MW ~184 g/mol ) without entering the spin-diffusion regime.
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Data Interpretation: Analyze the cross-peaks between the lactam ring and the azetidine ring.
Table 2: Key NOESY Correlations for Conformational Analysis
| Proton Pair | Expected NOE Intensity | Structural Implication |
| Lactam C3-H ↔ Azetidine C3'-H | Strong | Indicates the ether linkage adopts a syn-clinal conformation, bringing the two methine protons into close spatial proximity (< 3.0 Å). |
| Lactam C3-H ↔ Azetidine C2'/C4'-H | Medium | Validates the orientation of the azetidine ring relative to the bulky lactam carbonyl group. |
| Lactam N-H ↔ Lactam C7-H | Strong | Confirms the cis-amide geometry inherent to the seven-membered azepan-2-one ring. |
Orthogonal validation—matching the interatomic distances calculated from the SC-XRD .cif file with the NOE intensities observed in solution—ensures absolute confidence in the stereochemical and conformational assignment of the molecule.
References
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Pradeep, P. S., Naveen, S., Kumara, M. N., Mahadevan, K. M., & Lokanath, N. K. (2014). "Crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one." Acta Crystallographica Section E Structure Reports Online, 70(9), o981–o982. URL:[Link]
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Brandi, A., Cicchi, S., & Cordero, F. M. (2008). "Synthesis and Reactivity of Azetidines." Chemical Reviews, 108(9), 3988-4035. URL:[Link]
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Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in drug discovery: Structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. URL:[Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Crystal structure of cis-1-(2-methyl-1,2,3,4-tetra-hydro-quinolin-4-yl)azepan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
